2-Ketodoxapram-d4
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Overview
Description
2-Ketodoxapram-d4, also known as AHR 5955-d4, is a deuterated labeled version of 2-Ketodoxapram. Deuteration involves the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ketodoxapram-d4 involves the incorporation of deuterium into the 2-Ketodoxapram molecule. This process typically includes the use of deuterated reagents and solvents to ensure the replacement of hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure the purity and consistency of the final product. The production is carried out under controlled conditions to maintain the stability of the deuterated compound .
Chemical Reactions Analysis
Types of Reactions
2-Ketodoxapram-d4 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The deuterium atoms in this compound can be substituted with other atoms or groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce more reduced forms of this compound .
Scientific Research Applications
2-Ketodoxapram-d4 is widely used in scientific research due to its deuterated nature. Some of its applications include:
Pharmacokinetics: Used as a tracer to study the absorption, distribution, metabolism, and excretion of drugs.
Metabolic Studies: Helps in understanding the metabolic pathways and identifying metabolites.
Drug Development: Assists in the development of new drugs by providing insights into their pharmacokinetic profiles.
Biomedical Research: Used in various studies to understand the biological effects and mechanisms of action of drugs
Mechanism of Action
2-Ketodoxapram-d4 exerts its effects by interacting with specific molecular targets and pathways. The deuterium substitution can influence the pharmacokinetics and metabolic profiles of the compound, potentially altering its biological activity. The exact mechanism of action involves the inhibition of certain potassium channels, leading to respiratory stimulation through the peripheral carotid chemoreceptors .
Comparison with Similar Compounds
2-Ketodoxapram-d4 is unique due to its deuterated nature, which distinguishes it from other similar compounds. Some similar compounds include:
Doxapram: The non-deuterated version of 2-Ketodoxapram, used as a respiratory stimulant.
Ketodoxapram: Another derivative with similar pharmacological properties but without deuterium substitution.
The deuterium substitution in this compound provides advantages such as improved stability and altered pharmacokinetic profiles, making it a valuable tool in scientific research .
Properties
Molecular Formula |
C24H28N2O3 |
---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
5,5,6,6-tetradeuterio-4-[2-(1-ethyl-5-oxo-4,4-diphenylpyrrolidin-3-yl)ethyl]morpholin-3-one |
InChI |
InChI=1S/C24H28N2O3/c1-2-25-17-21(13-14-26-15-16-29-18-22(26)27)24(23(25)28,19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-12,21H,2,13-18H2,1H3/i15D2,16D2 |
InChI Key |
LLCHHQQQMSDZLP-ONNKGWAKSA-N |
Isomeric SMILES |
[2H]C1(C(OCC(=O)N1CCC2CN(C(=O)C2(C3=CC=CC=C3)C4=CC=CC=C4)CC)([2H])[2H])[2H] |
Canonical SMILES |
CCN1CC(C(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)CCN4CCOCC4=O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.